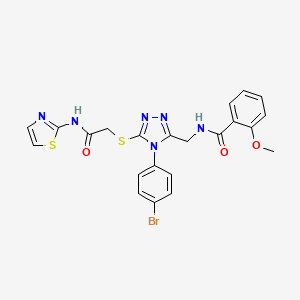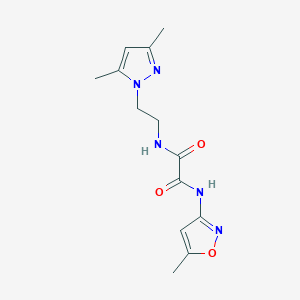![molecular formula C14H20N2O2S B2778819 1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA CAS No. 1448066-16-7](/img/structure/B2778819.png)
1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is a synthetic organic compound with a complex molecular structure It features a benzyl group, a methoxytetrahydrothiophenyl moiety, and a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA typically involves the reaction of benzyl isocyanate with 3-methoxytetrahydrothiophene-3-methanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(3-methoxybenzyl)urea: Similar structure but with a benzyl group instead of a tetrahydrothiophenyl moiety.
1-Benzyl-3-methylurea: Lacks the methoxytetrahydrothiophenyl group.
1-Benzyl-3-(4-methoxyphenyl)thiourea: Contains a thiourea linkage instead of a urea linkage.
Uniqueness: 1-BENZYL-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA is unique due to the presence of the methoxytetrahydrothiophenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzylurea derivatives and contributes to its specific interactions and applications.
Eigenschaften
IUPAC Name |
1-benzyl-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-18-14(7-8-19-11-14)10-16-13(17)15-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTAIWCZSLZLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/new.no-structure.jpg)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2778741.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)
![4-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2778745.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2778747.png)

![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2778751.png)


![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2778757.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone](/img/structure/B2778758.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2778759.png)
